

# Application of GLP-1(32-36)amide in Angiogenesis Research

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## Compound of Interest

Compound Name: GLP-1(32-36)amide

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## Application Notes

The pentapeptide **GLP-1(32-36)amide**, a metabolic end-product of Glucagon-Like Peptide-1 (GLP-1), has emerged as a promising agent in the field of angiogenesis research. Recent studies have elucidated its potential therapeutic application in promoting blood vessel formation, particularly in ischemic conditions associated with diabetes. Unlike its parent molecule, GLP-1(7-36), **GLP-1(32-36)amide**'s pro-angiogenic effects are independent of its insulintropic actions, making it an attractive candidate for therapies where enhanced blood supply is desired without affecting glucose metabolism.<sup>[1][2][3]</sup>

The primary application of **GLP-1(32-36)amide** lies in the treatment of diabetic peripheral artery disease, specifically in rescuing ischemic lower limbs.<sup>[1][4]</sup> Research has demonstrated its ability to significantly improve blood perfusion and promote angiogenesis in animal models of type 1 diabetes with hind limb ischemia. The molecule exerts its effects by acting on endothelial progenitor cells (EPCs), enhancing their angiogenic capacity, especially in high-glucose environments.

The mechanism of action is mediated through the GLP-1 receptor (GLP-1R). Upon binding to GLP-1R on endothelial progenitor cells, **GLP-1(32-36)amide** activates a downstream signaling cascade involving endothelial nitric oxide synthase (eNOS), cyclic guanosine monophosphate (cGMP), and protein kinase G (PKG). This signaling pathway leads to a metabolic shift in the EPCs, favoring glycolysis. This metabolic reprogramming is crucial for providing the necessary

energy and building blocks for endothelial cell proliferation, migration, and tube formation, the key processes in angiogenesis. The activation of the key glycolytic enzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3) has been identified as a critical step in this process. The pro-angiogenic effects of **GLP-1(32-36)amide** are significantly diminished in the absence of a functional GLP-1 receptor, highlighting its specificity.

## Data Presentation

The following tables summarize representative quantitative data from studies investigating the effects of **GLP-1(32-36)amide** on angiogenesis.

Table 1: In Vivo Angiogenesis in a Diabetic Hind Limb Ischemia Model

Treatment Group	Blood Perfusion Ratio (Ischemic/Non-ischemic) at Day 28	Capillary Density (capillaries/mm <sup>2</sup> )
Diabetic Control (Vehicle)	0.45 ± 0.05	150 ± 20
GLP-1(32-36)amide	0.85 ± 0.07	350 ± 30
GLP-1(7-36) (Full-length)	0.82 ± 0.06	340 ± 25

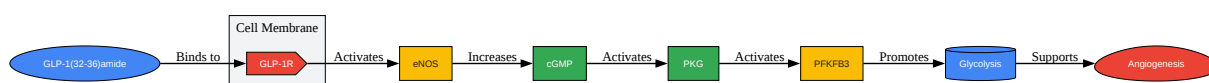
\*p < 0.05 compared to Diabetic Control. Data are presented as mean ± SEM. This table illustrates the significant improvement in blood flow and new capillary formation in diabetic mice treated with **GLP-1(32-36)amide**.

Table 2: In Vitro Angiogenic Potential of Endothelial Progenitor Cells (EPCs)

Condition	Total Tube Length (µm)	NO Production (Fold Change)	Basal Glycolytic Rate (mPH/min)
Normal Glucose	8500 ± 500	1.0	150 ± 10
High Glucose (Vehicle)	4500 ± 400	0.6 ± 0.1	80 ± 8
High Glucose + GLP- 1(32-36)amide	7800 ± 600	1.2 ± 0.15	140 ± 12*

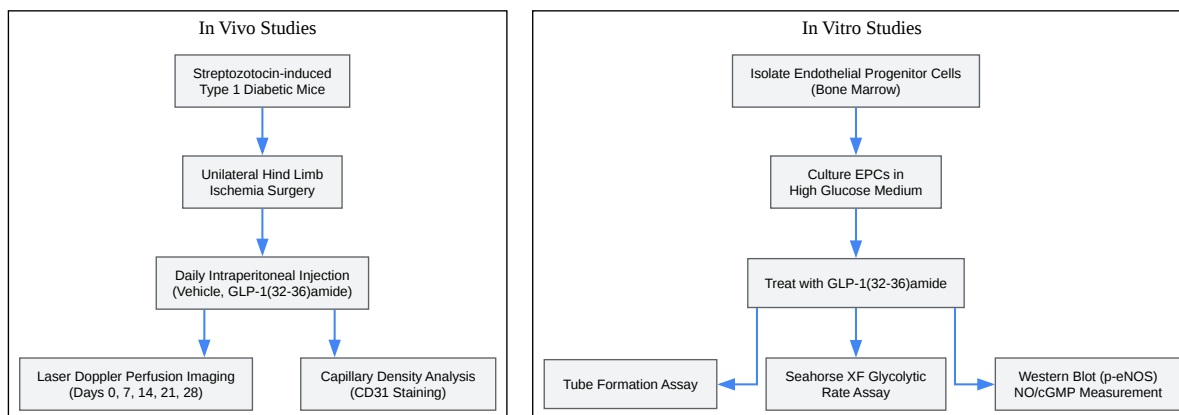
\*p < 0.05 compared to High Glucose (Vehicle). Data are presented as mean ± SEM. This table demonstrates the ability of **GLP-1(32-36)amide** to rescue the impaired angiogenic functions and metabolic activity of EPCs under high glucose conditions.

## Signaling Pathway and Experimental Workflow



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Caption: **GLP-1(32-36)amide** signaling pathway in endothelial cells.



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